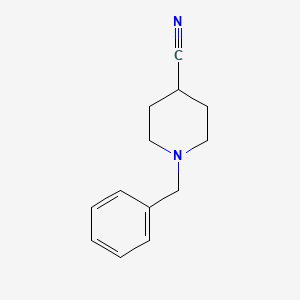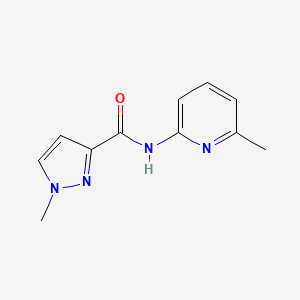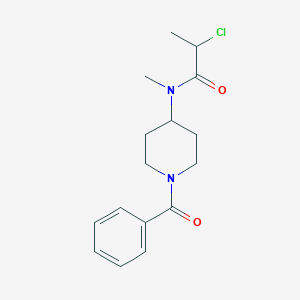![molecular formula C10H15F7N2O4S2 B2689063 N'-(oxolan-2-ylmethyl)[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid CAS No. 1384433-78-6](/img/structure/B2689063.png)
N'-(oxolan-2-ylmethyl)[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-(oxolan-2-ylmethyl)[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid” is a chemical compound with the CAS Number: 1384433-78-6 . The IUPAC name for this compound is trifluoromethanesulfonic acid compound with 2,2,3,3-tetrafluoropropyl N’-[(E)-tetrahydro-2-furanylmethyl]imidothiocarbamate (1:1) .
Physical and Chemical Properties The molecular weight of this compound is 424.36 . It is a powder at room temperature . The InChI code for this compound is 1S/C9H14F4N2OS.CHF3O3S/c10-7(11)9(12,13)5-17-8(14)15-4-6-2-1-3-16-6;2-1(3,4)8(5,6)7/h6-7H,1-5H2,(H2,14,15);(H,5,6,7) .
Applications De Recherche Scientifique
Catalysis and Organic Synthesis
Alkylation of Benzene with Cyclic Ethers : Superacidic trifluoromethanesulfonic acid catalyzes the alkylation of benzene with cyclic ethers, producing phenyl-substituted compounds and bicyclic compounds through Friedel–Crafts-type alkylation and electrophilic cyclialkylation. This process is significant for synthesizing complex organic molecules with potential applications in drug development and materials science (Molnár et al., 2003).
Cationic Cyclisations : Trifluoromethanesulfonic acid acts as an excellent catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides, demonstrating its utility in synthesizing pyrrolidines and polycyclic systems efficiently (Haskins & Knight, 2002).
Synthesis of Poly(arylene ether sulfone)s : A new sulfonated side-chain grafting unit for poly(arylene ether sulfone) was synthesized, leading to comb-shaped sulfonated polymers with high proton conductivity, indicating their potential as polyelectrolyte membrane materials for fuel cell applications (Kim et al., 2008).
Advancements in Organic Chemistry
Applications in Organic Synthesis : Trifluoromethanesulfonic anhydride has been widely used for electrophilic activation and conversion of amides, sulfoxides, and phosphorus oxides, demonstrating its versatility in synthetic organic chemistry. Recent applications include activation of nitrogen-containing heterocycles and efficient radical trifluoromethylation and trifluoromethylthiolation (Qin et al., 2022).
Lanthanide(III) Trifluoromethanesulfonates : Demonstrated as extraordinarily effective catalysts for the aminolysis of 1,2-epoxides to afford β-amino alcohols, showcasing the potential of lanthanide triflates in organic synthesis for producing compounds with high regioselectivity and anti stereoselectivity (Chini et al., 1994).
Material Science Applications
- Novel Sulfonated Thin-Film Composite Membranes : Research on sulfonated aromatic diamine monomers for thin-film composite nanofiltration membranes demonstrated improved water flux and dye treatment efficiency. This suggests their utility in wastewater treatment and desalination processes (Liu et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
2,2,3,3-tetrafluoropropyl N'-(oxolan-2-ylmethyl)carbamimidothioate;trifluoromethanesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F4N2OS.CHF3O3S/c10-7(11)9(12,13)5-17-8(14)15-4-6-2-1-3-16-6;2-1(3,4)8(5,6)7/h6-7H,1-5H2,(H2,14,15);(H,5,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBKRWSHJGZES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=C(N)SCC(C(F)F)(F)F.C(F)(F)(F)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F7N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[4-[[(2R,4S)-2-(2,4-difluorophenyl)-2-methyl-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B2688980.png)
![2-(Benzimidazol-1-yl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2688982.png)
![N-(3,5-dimethylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2688983.png)


![2-Methoxyethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2688987.png)


![ethyl N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbamate](/img/structure/B2688993.png)




